molecular formula C13H18Br2N2O2 B6115302 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol

2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol

Cat. No.: B6115302
M. Wt: 394.10 g/mol
InChI Key: IKFLRSVQSSENPO-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is a brominated phenolic compound with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the piperazine moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The piperazine moiety can be introduced through a nucleophilic substitution reaction using 1-(2-hydroxyethyl)piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones.

    Reduction: Debrominated phenol.

    Substitution: Phenolic derivatives with substituted nucleophiles.

Scientific Research Applications

2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the phenolic group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Another brominated phenolic compound with similar structural features.

    4-Hydroxyethylpiperazine ethane sulfonic acid: Contains the piperazine moiety but lacks the brominated phenolic structure.

Uniqueness

2,4-Dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol is unique due to the combination of its brominated phenolic structure and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dibromo-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O2/c14-11-7-10(13(19)12(15)8-11)9-17-3-1-16(2-4-17)5-6-18/h7-8,18-19H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFLRSVQSSENPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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